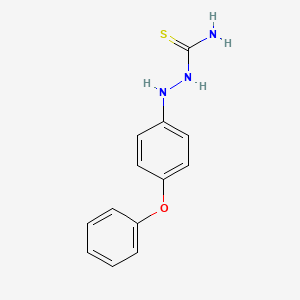
2-(4-苯氧基苯基)-1-肼基硫代甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-phenoxyphenyl)amino]thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a thiourea moiety attached to a 4-phenoxyphenyl group, which contributes to its unique chemical and biological properties.
科学研究应用
[(4-phenoxyphenyl)amino]thiourea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antibacterial, antioxidant, and anticancer properties, making it a valuable compound in biological research.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: Utilized in the production of dyes, photographic chemicals, and other industrial products
作用机制
Target of Action
Related compounds such as diafenthiuron and pyriproxyfen have been shown to target mitochondrial function in pests and the endocrine system of insects respectively .
Mode of Action
It’s worth noting that diafenthiuron, a related compound, impairs mitochondrial function in target pests . Pyriproxyfen, another related compound, acts on the endocrine system of insects by mimicking the juvenile hormone, thereby hindering molting and subsequently inhibiting reproduction .
Biochemical Pathways
For instance, diafenthiuron impairs mitochondrial function , and pyriproxyfen acts on the endocrine system of insects .
Result of Action
A related compound, evp4593, has been shown to specifically and effectively reduce the mitochondrial complex i-dependent respiration with no effect on the respiratory chain complexes ii–iv .
Action Environment
It’s worth noting that related compounds like diafenthiuron and pyriproxyfen have been shown to be influenced by environmental factors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-phenoxyphenyl)amino]thiourea typically involves the reaction of 4-phenoxyaniline with thiourea under specific conditions. One common method is the condensation reaction between 4-phenoxyaniline and thiourea in the presence of a suitable catalyst, such as hydrochloric acid or acetic acid. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of [(4-phenoxyphenyl)amino]thiourea may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization, filtration, and chromatography are commonly employed in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions
[(4-phenoxyphenyl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or other sulfur-containing compounds.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phenoxy group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiourea derivatives .
相似化合物的比较
[(4-phenoxyphenyl)amino]thiourea can be compared with other thiourea derivatives, such as:
Thioacetazone: Known for its antitubercular activity.
Enzalutamide: Used as an antiandrogen in prostate cancer treatment.
Thiocarbanilide: Exhibits antifungal and antibacterial properties.
The uniqueness of [(4-phenoxyphenyl)amino]thiourea lies in its specific structure, which imparts distinct chemical and biological properties compared to other thiourea derivatives .
属性
IUPAC Name |
(4-phenoxyanilino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c14-13(18)16-15-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9,15H,(H3,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAKUOSQNCTFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B2439780.png)
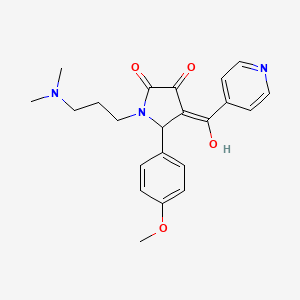
![2-Chloro-N-[1-[2-(4-fluorophenyl)phenyl]ethyl]acetamide](/img/structure/B2439783.png)

![3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2439786.png)
methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2439787.png)
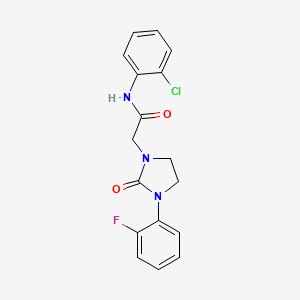
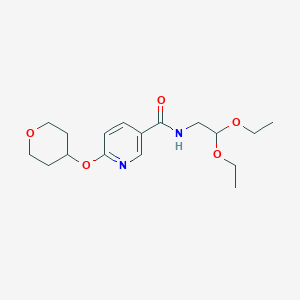
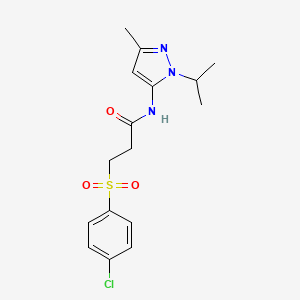
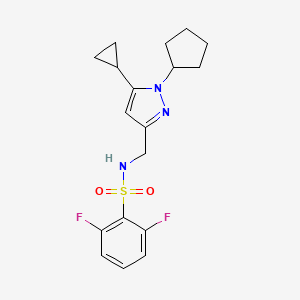
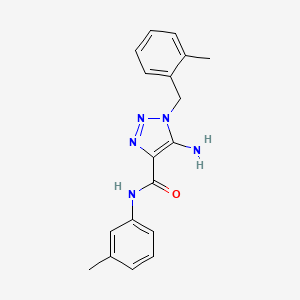
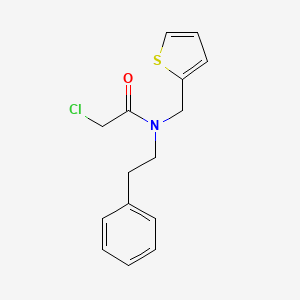
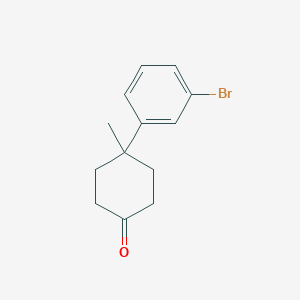
![1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea](/img/structure/B2439802.png)
